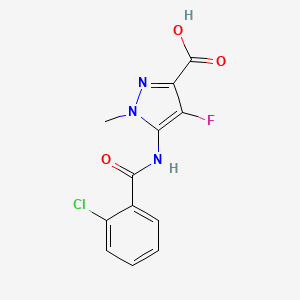
5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorobenzamido group, a fluorine atom, and a carboxylic acid group attached to a pyrazole ring
准备方法
The synthesis of 5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the chlorobenzamido group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamido group, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carboxylic acid group.
Hydrolysis: The amide bond in the chlorobenzamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Coupling reactions: The carboxylic acid group can be activated and coupled with various amines or alcohols to form amides or esters.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, acids like hydrochloric acid or sulfuric acid, and oxidizing agents like potassium permanganate or hydrogen peroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities.
Biological studies: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical biology: The compound can be used as a probe to investigate the structure-activity relationships of pyrazole derivatives and their interactions with biological targets.
Industrial applications:
作用机制
The mechanism of action of 5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound may also interact with other molecular targets, such as kinases or ion channels, to exert its biological effects.
相似化合物的比较
5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-(2-chlorobenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid: This compound lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid: This compound lacks the chlorobenzamido group, which may result in different biological properties and applications.
5-(2-chlorobenzamido)-4-fluoro-1H-pyrazole-3-carboxylic acid: This compound lacks the methyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
5-[(2-chlorobenzoyl)amino]-4-fluoro-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O3/c1-17-10(8(14)9(16-17)12(19)20)15-11(18)6-4-2-3-5-7(6)13/h2-5H,1H3,(H,15,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVMPANWDGSITK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














